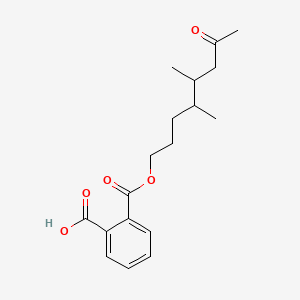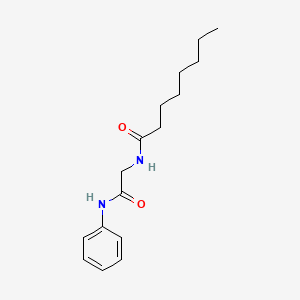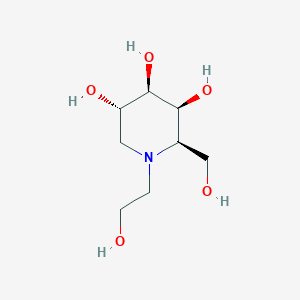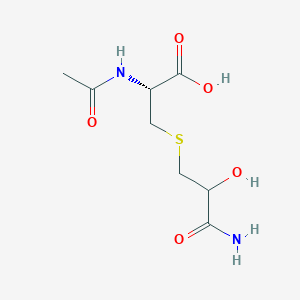
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a metabolite of glycidamide, which is formed from acrylamide, a compound commonly found in fried foods and cigarettes. This compound is of significant interest due to its role as a biomarker for acrylamide exposure and its potential implications in various health conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the biotransformation of glycidamide. The process involves the enzyme cytochrome P450 2E1 (CYP2E1), which converts acrylamide to glycidamide. Glycidamide is then conjugated with glutathione in the presence of glutathione S-transferase (GST) to form this compound .
Industrial Production Methods
the compound is typically produced in research settings through the aforementioned biotransformation process involving acrylamide and glycidamide .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes conjugation reactions. It is formed through the conjugation of glycidamide with glutathione. This compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
The formation of this compound involves the use of cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST) as catalysts. The reaction conditions typically include the presence of acrylamide and glycidamide as substrates .
Major Products Formed
The major product formed from the reaction involving glycidamide and glutathione is this compound. This compound is a key biomarker for acrylamide exposure .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine has several scientific research applications:
Chemistry: It is used as a biomarker to study the metabolism of acrylamide and glycidamide.
Biology: Researchers use this compound to understand the biological pathways involved in acrylamide metabolism and its potential health effects.
Medicine: It serves as a biomarker for acrylamide exposure, which is linked to various health conditions, including neurotoxicity and carcinogenicity.
Industry: The compound is used in studies related to food safety and the assessment of acrylamide levels in food products
Wirkmechanismus
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine exerts its effects through its role as a biomarker for acrylamide exposure. The compound is formed through the biotransformation of acrylamide to glycidamide, followed by conjugation with glutathione. This pathway involves the enzymes cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST). The presence of this compound in biological samples indicates exposure to acrylamide and its potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is similar to other mercapturic acid derivatives of acrylamide, such as:
N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA): Another biomarker for acrylamide exposure, formed through a similar biotransformation process.
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (iso-GAMA): A related compound formed from glycidamide.
N-Acetyl-S-(2-carbamoylethyl)cysteine-sulfoxide (AAMA-sul): A sulfoxide derivative of AAMA
This compound is unique due to its specific formation pathway and its role as a biomarker for glycidamide, a more reactive and potentially more toxic metabolite of acrylamide .
Eigenschaften
CAS-Nummer |
137698-08-9 |
|---|---|
Molekularformel |
C8H14N2O5S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1 |
InChI-Schlüssel |
GFVUOIIZUCFXSF-ZBHICJROSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


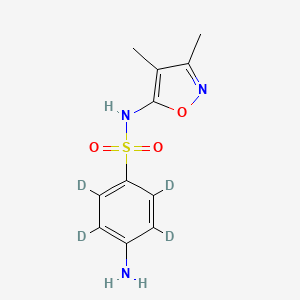



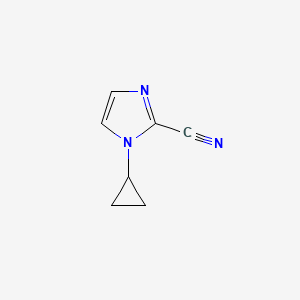


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)

